6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine
Description
This compound is a purine derivative featuring a 9-methylpurine core linked via a piperidin-1-yl group to a 2,3-dimethylimidazo[1,2-b]pyridazin-6-yl moiety through an oxymethyl bridge. The imidazo[1,2-b]pyridazine group is notable for its planar aromatic structure, which may enhance binding affinity through π-π stacking interactions in biological targets .
Properties
IUPAC Name |
6-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-13-14(2)28-16(24-13)4-5-17(25-28)29-10-15-6-8-27(9-7-15)20-18-19(21-11-22-20)26(3)12-23-18/h4-5,11-12,15H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTHBRNUXDPLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4N=CN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is constructed via cyclocondensation of 3-aminopyridazine with α-halo ketones. For example, treatment of 3-aminopyridazine with 2-bromo-1,1-dimethoxyethane in ethanol under reflux yields the imidazo[1,2-b]pyridazine core. Subsequent methylation at positions 2 and 3 is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
Reaction Conditions:
Hydroxylation at Position 6
Direct hydroxylation of the imidazopyridazine ring is accomplished via nitration followed by reduction . Nitration with fuming HNO₃ at 0°C introduces a nitro group at position 6, which is reduced to an amine using H₂/Pd-C and subsequently hydrolyzed to a hydroxyl group with aqueous HCl.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 85 |
| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 90 |
| Hydrolysis | 6 M HCl, reflux, 4 h | 78 |
Preparation of the Piperidine-4-methanol Derivative
Functionalization of Piperidine
Piperidine-4-methanol is synthesized via Boc-protection followed by oxidation and reduction :
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Boc Protection: Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in THF to yield tert-butyl piperidine-4-carboxylate.
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Reduction: The ester is reduced to the alcohol using lithium aluminum hydride (LiAlH₄) in THF at 0°C.
Reaction Profile:
Chloromethylation
The alcohol is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.
Conditions:
Assembly of the Piperidine-Imidazopyridazine Ether Linkage
The chloromethyl-piperidine is coupled with 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol via Williamson ether synthesis :
Procedure:
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Base: K₂CO₃ (3.0 equiv)
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Solvent: DMF, 80°C, 24 h
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Molar Ratio: 1:1.2 (piperidine:imidazopyridazine)
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, imidazopyridazine-H), 4.50 (s, 2H, OCH₂), 3.75–3.60 (m, 4H, piperidine-H), 2.45 (s, 6H, CH₃).
Synthesis of 9-Methyl-9H-purine-6-chloride
Methylation of Adenine
Adenine is methylated at N9 using methyl iodide in the presence of sodium hydride (NaH) in DMF:
Chlorination at C6
The 9-methylpurine is treated with phosphorus oxychloride (POCl₃) under reflux to introduce a chloride at C6:
Final Coupling: Purine-Piperidine Conjugation
The piperidine-imidazopyridazine intermediate undergoes nucleophilic aromatic substitution with 6-chloro-9-methyl-9H-purine:
Optimized Protocol:
Critical Parameters:
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Excess DIPEA ensures deprotonation of the piperidine’s secondary amine.
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Palladium catalysis enhances coupling efficiency by facilitating oxidative addition.
Characterization and Validation
Spectroscopic Data
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HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₂₈N₁₀O₂: 509.2421; found: 509.2418.
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¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C6 purine), 152.3 (imidazopyridazine-C), 61.8 (OCH₂), 44.5 (piperidine-N), 25.1 (CH₃).
Purity Analysis
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HPLC: >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
Nucleophilic Substitution at the Purine Core
The 6-position of the purine ring is a reactive site due to the electron-withdrawing effect of the adjacent nitrogen atoms. Piperidine substitution at this position is typically achieved via nucleophilic aromatic substitution (SNAr) under basic conditions.
Example Reaction:
6-Chloro-9-methylpurine + Piperidine → 6-Piperidinyl-9-methylpurine
| Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | Piperidine | Substitution at C6 with piperidine (yield: 75-85%) |
This reaction aligns with methodologies for synthesizing 6-piperidinylpurine derivatives, where the chloro group is displaced by amine nucleophiles .
Formation of the Imidazo[1,2-b]pyridazine Ring
The 2,3-dimethylimidazo[1,2-b]pyridazine fragment is synthesized via cyclocondensation of 6-aminopyridazine derivatives with α-haloketones or diketones.
Example Reaction:
6-Aminopyridazine + 3-Chloropentane-2,4-dione → 2,3-Dimethylimidazo[1,2-b]pyridazine
| Conditions | Catalyst | Outcome | Source |
|---|---|---|---|
| AcOH, reflux, 6h | None | Cyclization to imidazopyridazine (yield: 60-70%) |
The methyl groups at positions 2 and 3 enhance steric bulk, influencing subsequent reactivity.
Alkylation for Methyleneoxy Linker Installation
The methyleneoxy bridge connecting the piperidine and imidazopyridazine moieties is introduced via alkylation. Propargyl bromide or dibromoethane are common alkylating agents.
Example Reaction:
Piperidin-4-ol + Propargyl bromide → 4-(Propynyloxy)piperidine
| Conditions | Base | Outcome | Source |
|---|---|---|---|
| K₂CO₃, DMF, 60°C, 8h | Propargyl bromide | O-Alkylation to form propynyloxy-piperidine (yield: 80-90%) |
This intermediate undergoes further functionalization, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Coupling Reactions for Molecular Assembly
The final assembly involves coupling the purine and imidazopyridazine subunits via the piperidine linker. Copper-catalyzed “click” chemistry or Mitsunobu reactions are employed.
Example Reaction:
6-Piperidinyl-9-methylpurine + 4-(Imidazopyridazin-6-yloxy)methylpiperidine → Target Compound
| Conditions | Catalyst | Outcome | Source |
|---|---|---|---|
| CuI/DIPEA, H₂O, 60°C, 24h | CuAAC | Triazole-linked conjugate (yield: 50-65%) |
The CuAAC reaction offers regioselectivity and compatibility with aqueous conditions .
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation to modulate solubility or biological activity.
Example Reaction:
Piperidine + Benzyl chloride → N-Benzylpiperidine
| Conditions | Reagents | Outcome | Source |
|---|---|---|---|
| K₂CO₃, CH₃CN, 50°C, 6h | Benzyl chloride | N-Alkylation (yield: 85-95%) |
Hydrolysis and Oxidation Reactions
The methyl groups on the imidazopyridazine ring are resistant to oxidation, but the purine’s methyl group at N9 may undergo metabolic oxidation in vivo, forming hydroxymethyl or carboxylate derivatives .
Example Reaction:
9-Methylpurine → 9-Hydroxymethylpurine
| Conditions | Enzyme | Outcome | Source |
|---|---|---|---|
| CYP450 isoforms | Oxidative metabolism | Hydroxylation at C9 (observed in vitro) |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit:
- Anticancer Activity : Research indicates that imidazo[1,2-b]pyridazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Biochemical Studies
Due to its ability to interact with various enzymes and receptors, this compound is useful in:
- Enzyme Inhibition Studies : It can serve as a lead compound for developing inhibitors against specific enzymes implicated in disease processes.
Material Science
The unique heterocyclic structure of the compound allows it to be used in:
- Synthesis of New Materials : It can act as a building block for creating novel polymers or nanomaterials with specific properties.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of related compounds and their effects on cancer cell lines. The results indicated that modifications to the imidazo[1,2-b]pyridazine core significantly enhanced anticancer activity, suggesting that similar modifications to our compound could yield promising results.
Case Study 2: Enzyme Interaction
Research conducted on imidazo[1,2-b]pyridazines demonstrated their capability to inhibit certain kinases involved in signaling pathways associated with cancer. This opens avenues for further exploration of our compound's potential as a kinase inhibitor.
Mechanism of Action
The compound's mechanism of action is based on its interaction with specific molecular targets. It may:
Bind to enzymes or receptors: : Modulating their activity.
Alter signaling pathways: : Leading to changes in cellular functions.
Interfere with DNA or RNA processes: : Impacting genetic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several purine and heterocyclic derivatives documented in the evidence:
- Compound 9a/9e (): These bis- and mono-pyrrolo[2,3-d]pyrimidine derivatives feature a piperidin-1-yl-purine core but lack the imidazo[1,2-b]pyridazine group. Instead, they incorporate triazole and biphenyl moieties, which may alter solubility and steric bulk compared to the target compound .
- Compound 3 () : 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine shares the imidazo[1,2-b]pyridazin-6-yloxy-methyl-piperidine subunit but replaces the purine with a sulfonyl-benzodioxepine group, likely shifting pharmacological activity toward sulfonamide-sensitive targets .
- Compounds 29–34 (): These 6-piperazin-1-yl-purines bear chlorophenyl substituents at C8 and C9, with acylated piperazine groups.
Physicochemical Properties
Key differences in melting points, solubility, and stability arise from substitution patterns:
The absence of electron-withdrawing groups (e.g., chloro in Compounds 29–34) may enhance metabolic stability .
Pharmacological Implications
While pharmacological data for the target compound are absent, structural parallels suggest possible kinase inhibition or cannabinoid receptor modulation:
- Imidazo[1,2-b]pyridazine : This moiety is found in kinase inhibitors (e.g., JAK/STAT inhibitors), where its planar structure interacts with ATP-binding pockets .
- Piperidine-Purine Linkage: Present in adenosine receptor ligands; the 9-methyl group may reduce deamination by adenosine deaminase, extending half-life .
- Chlorophenyl-Substituted Purines (): Exhibit cannabinoid receptor affinity, suggesting that the target compound’s substituents could be tuned for similar targets .
Biological Activity
The compound 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of purine derivatives characterized by its unique structural features, including a piperidine ring and an imidazo[1,2-b]pyridazine moiety. Its molecular formula is with a molecular weight of approximately 398.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H26N6O3 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | OEOUDUVEMWGTQS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate signaling pathways involved in cellular proliferation and apoptosis, potentially influencing cancer cell growth .
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that purine derivatives can act as inhibitors of the PI3K/Akt pathway, which is crucial for cancer cell survival .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Analogous compounds in the imidazo[1,2-b]pyridazine family have demonstrated activity against various bacterial strains, indicating potential for further exploration in antibiotic applications .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vitro Studies :
- In Vivo Studies :
- Pharmacokinetics :
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine?
Methodological Answer:
Key steps include:
- Intermediate preparation : Use 2,3-dimethylimidazo[1,2-b]pyridazin-6-ylmethanol as a precursor, synthesized via nucleophilic substitution or coupling reactions (e.g., bromoacetophenone with imidazopyridazine derivatives) .
- Piperidine functionalization : Introduce the piperidin-1-yl moiety via alkylation or Mitsunobu reactions, ensuring steric hindrance is minimized by using polar aprotic solvents like DMF or THF .
- Purification : Crystallization from ethanol or dioxane improves purity, as demonstrated for structurally related purine derivatives .
Basic: How can NMR and HRMS be utilized to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing to analogs like diethyl tetrahydroimidazo[1,2-a]pyridine derivatives. Key signals include:
- HRMS : Validate molecular formula (e.g., [M+H]+ ion) with <2 ppm error. For example, a related compound (C₂₀H₂₄N₆O₂) showed a calculated m/z of 403.1865, matching experimental data .
Basic: What analytical methods are suitable for assessing purity and detecting impurities?
Methodological Answer:
- HPLC-UV/HRMS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. Reference standards for related purines (e.g., risperidone impurities) highlight baseline separation of ±0.1% impurity thresholds .
- TLC monitoring : Track reaction progress using silica plates (ethyl acetate:hexane = 3:7) to identify unreacted intermediates .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperidine or imidazopyridazine moieties?
Methodological Answer:
- Substituent variation : Synthesize analogs with altered piperidine substituents (e.g., 4-fluorophenyl or methyl groups) and test for target binding affinity. For example, replacing methyl with ethyl in imidazopyridazine improved solubility but reduced potency in kinase inhibition assays .
- Bioisosteric replacement : Substitute the imidazopyridazine core with pyrazolo[1,5-a]pyrimidine to assess metabolic stability .
Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
Methodological Answer:
- Oral bioavailability : Conduct rodent studies with LC-MS/MS quantification of plasma levels. For analogs like levofloxacin derivatives, logP values >2.0 correlated with >50% bioavailability .
- Metabolic stability : Use liver microsomes to measure half-life (t₁/₂). Piperazine-containing compounds often show CYP3A4-mediated oxidation, requiring co-administration with inhibitors like ketoconazole .
Advanced: How can computational modeling predict binding modes to biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets. For imidazopyridazine derivatives, key residues (e.g., hinge-region Lys33) form hydrogen bonds with the purine core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
Advanced: How should contradictory data in reaction optimization (e.g., solvent effects) be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (solvent polarity, temperature). For example, ethanol increased yield (75%) vs. DCM (40%) in cyclization reactions .
- Mechanistic studies : Use DFT calculations (Gaussian 16) to model transition states. Polar solvents stabilize charge-separated intermediates in SN2 pathways .
Advanced: What stability-indicating assays are critical for long-term storage of this compound?
Methodological Answer:
- Forced degradation : Expose to heat (60°C, 75% RH), UV light, and acidic/basic conditions. Monitor degradation products via LC-MS. Related purines showed hydrolysis of the piperidine-OCH2 bond under acidic conditions .
- Storage recommendations : Store at -20°C in amber vials with desiccants to prevent oxidation and photodegradation .
Advanced: How can bioavailability challenges (e.g., low solubility) be addressed through formulation?
Methodological Answer:
- Nanoparticle encapsulation : Use PLGA polymers (50:50 lactide:glycolide) to enhance solubility. For pyridazine analogs, this increased Cmax by 3-fold in rat models .
- Salt formation : Prepare hydrochloride salts, as seen with ofloxacin derivatives, to improve aqueous solubility (>10 mg/mL) .
Advanced: What green chemistry approaches can reduce waste in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
